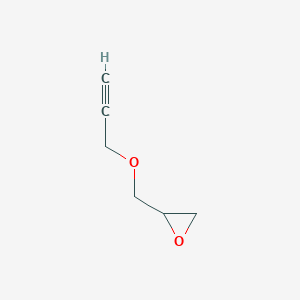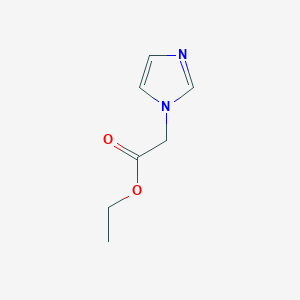
Ethyl 1H-imidazole-1-acetate
概要
説明
Ethyl 1H-imidazole-1-acetate is a chemical compound with the molecular formula C7H10N2O2 . It is also known by other names such as Ethyl 2-(1-Imidazolyl)acetate, Ethyl 2-(1H-imidazol-1-yl)acetate, and Ethyl 2-imidazol-1-ylacetate .
Molecular Structure Analysis
The molecular structure of Ethyl 1H-imidazole-1-acetate consists of an imidazole ring attached to an ethyl acetate group . The IUPAC name for this compound is ethyl 2-imidazol-1-ylacetate .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 1H-imidazole-1-acetate are not detailed in the retrieved sources, imidazole compounds are known to be involved in a variety of chemical reactions. They play a crucial role in catalysis in enzymatic processes .Physical And Chemical Properties Analysis
Ethyl 1H-imidazole-1-acetate has a molecular weight of 154.17 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 4 . The exact mass and the monoisotopic mass are both 154.074227566 g/mol . The topological polar surface area is 44.1 Ų .科学的研究の応用
Pharmaceuticals and Agrochemicals
Imidazoles are widely used in the pharmaceutical industry due to their diverse biological and pharmacological activities . They play a pivotal role in the synthesis of biologically active molecules , such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .
Dyes for Solar Cells and Other Optical Applications
Recent research has shown that imidazoles are being deployed in the development of dyes for solar cells and other optical applications . Their unique properties make them suitable for these applications.
Functional Materials
Imidazoles have found applications in the creation of functional materials . Their versatility and utility in various areas make them a popular choice for the development of new materials.
Catalysis
Imidazoles are also used in catalysis . Their ability to act as both nucleophiles and electrophiles makes them useful in a variety of catalytic processes.
Ionic Liquids and N-Heterocyclic Carbenes (NHCs)
Green chemistry and organometallic catalysis have extended the application of imidazoles as ionic liquids and N-heterocyclic carbenes (NHCs) . These applications highlight the versatility of imidazoles in chemical synthesis.
Synthesis of Biologically Active Molecules
Imidazoles play a crucial role in the synthesis of biologically active molecules . They are used in the creation of various drugs and therapeutic agents .
Plant Growth Regulators, Fungicides, and Herbicides
Imidazoles also act as selective plant growth regulators, fungicides, and herbicides . This makes them valuable in the agricultural industry.
Safety and Hazards
Ethyl 1H-imidazole-1-acetate is harmful if swallowed and causes skin irritation. It also causes serious eye damage and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area .
将来の方向性
Imidazole compounds, including Ethyl 1H-imidazole-1-acetate, have a wide range of applications in various fields such as pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . Therefore, future research may focus on improving the synthesis process and exploring new applications of these compounds.
特性
IUPAC Name |
ethyl 2-imidazol-1-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-11-7(10)5-9-4-3-8-6-9/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITZNDMCFHYWLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396568 | |
| Record name | Ethyl 1H-imidazole-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1H-imidazole-1-acetate | |
CAS RN |
17450-34-9 | |
| Record name | Ethyl 1H-imidazole-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(1H-imidazol-1-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Ethyl 1H-imidazole-1-acetate, and what spectroscopic data was used to characterize it?
A1: Ethyl 1H-imidazole-1-acetate has the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol. The research paper specifically mentions that the synthesized product was characterized using ¹H NMR spectroscopy [].
Q2: What is the yield of the synthesis method described in the paper for Ethyl 1H-imidazole-1-acetate?
A2: The paper reports an 80% yield for the synthesis of Ethyl 1H-imidazole-1-acetate using ethyl bromoacetate and imidazole as starting materials []. This suggests a relatively efficient synthetic route for this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

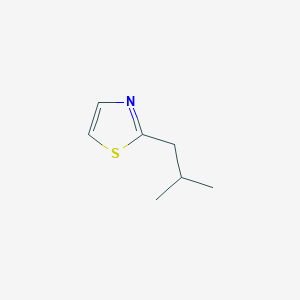
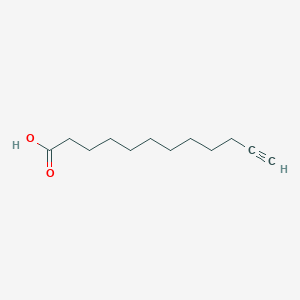
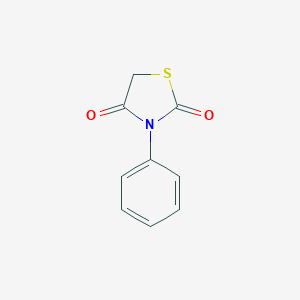
![2-[2-(3-Aminopropoxy)ethoxy]ethanol](/img/structure/B93289.png)
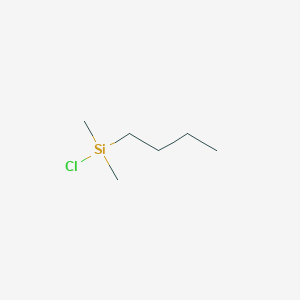
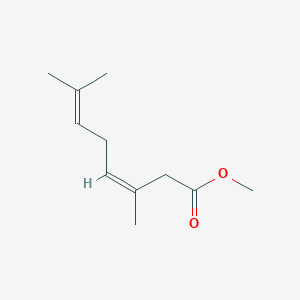
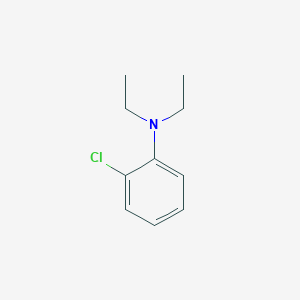

![Benzo[a]naphtho[8,1,2-cde]naphthacene](/img/structure/B93301.png)

![(NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine](/img/structure/B93305.png)

